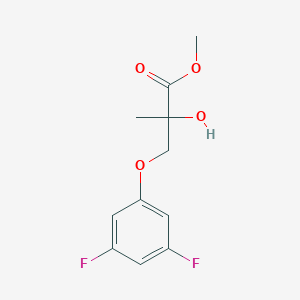

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate

Overview

Description

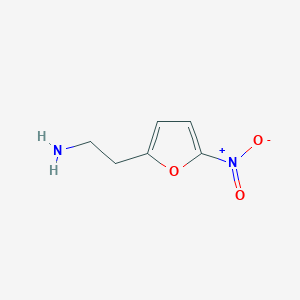

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C11H12F2O3 . It is related to Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues, has been reported . Another study describes the synthesis of ticagrelor, an antiplatelet drug, through a four-step reaction .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . A related compound, Ethyl 2-(3,4-difluorophenyl)-2-(ethylamino)propanoate, contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications

Synthesis of Pyrazolone Derivatives

The compound is used in the synthesis of pyrazolone derivatives, which are known for their wide spectrum of biological activities . These derivatives have been found to exhibit analgesic, antipyretic, antirheumatic, antimicrobial, antiproliferative, and anti-inflammatory properties . The synthesized compound was characterized by FTIR, 1 H-NMR, 13 C-NMR and LCMS, and it showed synergistic anti-inflammatory, antiproliferative and antibacterial activities .

Anti-Inflammatory Activity

The molecule (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1 H-pyrazol-5(4 H)-one 4, synthesized using the compound, was found to be active in inhibiting paw oedema volume by 68.29% (2 h) and 71.16% (4 h), in comparison to Diclofenac sodium, which has an inhibition of 70.12% (2 h) and 79.76% (4 h) .

Synthesis of Condensed Pyrimidines

The compound can be used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The Dimroth rearrangement, a process involving the isomerization of heterocycles, plays a crucial role in this synthesis .

Production of Antiviral Compounds

Condensed pyrimidines, synthesized using the compound, are structural analogs of antiviral compounds . These analogs can be used in the development of new antiviral drugs .

Bioreduction Performances

The compound can be used as a substrate in the bioreduction performances of recombinant Escherichia coli cells . This process involves the use of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) as a substrate in different combinations of choline and amino acids as DESs components .

Mechanism of Action

Target of Action

Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Related compounds have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBLMWRLLTXJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)